4-Bromo-3-chloro-5-methylbenzoic acid 4-Bromo-3-chloro-5-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1416352-15-2
VCID: VC2566449
InChI: InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
SMILES: CC1=CC(=CC(=C1Br)Cl)C(=O)O
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

4-Bromo-3-chloro-5-methylbenzoic acid

CAS No.: 1416352-15-2

Cat. No.: VC2566449

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-chloro-5-methylbenzoic acid - 1416352-15-2

Specification

CAS No. 1416352-15-2
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 4-bromo-3-chloro-5-methylbenzoic acid
Standard InChI InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
Standard InChI Key LYNHENCALWCBLJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Br)Cl)C(=O)O
Canonical SMILES CC1=CC(=CC(=C1Br)Cl)C(=O)O

Introduction

Structural Characteristics and Basic Properties

4-Bromo-3-chloro-5-methylbenzoic acid is a substituted benzoic acid characterized by three functional groups attached to the benzene ring: a bromine atom at position 4, a chlorine atom at position 3, and a methyl group at position 5. This specific arrangement of substituents contributes to its unique chemical behavior and reactivity.

Identification and Physical Properties

The compound is formally identified by the following characteristics:

PropertyValue
IUPAC Name4-bromo-3-chloro-5-methylbenzoic acid
CAS Registry Number1416352-15-2
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249.49 g/mol
InChIInChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
InChI KeyLYNHENCALWCBLJ-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC(=C1Br)Cl)C(=O)O

The physical state of 4-Bromo-3-chloro-5-methylbenzoic acid is typically a crystalline solid at room temperature. Its precise melting point, solubility parameters, and other physical properties have been characterized to facilitate its use in laboratory and industrial settings.

Structural Features and Electronic Properties

The presence of both electron-withdrawing groups (bromine and chlorine) and the electron-donating methyl group creates an interesting electronic distribution within the molecule. This electronic arrangement influences its acidity, with the carboxylic acid group exhibiting stronger acidic properties than unsubstituted benzoic acid due to the electron-withdrawing effects of the halogen substituents.

The specific positioning of substituents also creates a unique steric environment that affects how the molecule interacts with other chemical entities, particularly in reaction contexts where stereochemical considerations are important.

Synthesis and Preparation Methods

The preparation of 4-Bromo-3-chloro-5-methylbenzoic acid typically involves selective halogenation of appropriately substituted precursors. Several synthetic routes have been developed to achieve the desired substitution pattern efficiently.

Laboratory Synthesis Approaches

One common synthetic approach involves selective halogenation of 3-methylbenzoic acid. This process typically proceeds in multiple steps:

  • Bromination: Introduction of the bromine atom at position 4 using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃)

  • Chlorination: Addition of the chlorine atom at position 3 using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃)

The regioselectivity of these halogenation reactions can be controlled through careful selection of reaction conditions, catalysts, and directing groups. The methyl group present in the starting material serves as a directing group that influences the position of halogenation.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for larger scale production through:

  • Continuous flow processes: Allowing for better control of reaction parameters and increased safety when handling hazardous halogenating agents

  • Alternative halogenating agents: Using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) as milder alternatives to elemental halogens

  • Advanced purification techniques: Including recrystallization, column chromatography, or distillation methods to ensure high purity of the final product

While specific industrial manufacturing details are often proprietary, these general approaches represent common strategies employed in the production of halogenated benzoic acid derivatives.

Chemical Reactivity Profile

The chemical behavior of 4-Bromo-3-chloro-5-methylbenzoic acid is influenced by its functional groups, each contributing distinct reactivity characteristics to the molecule.

Carboxylic Acid Functionality

As a carboxylic acid, this compound undergoes typical reactions associated with this functional group:

  • Esterification: Reaction with alcohols in the presence of acid catalysts to form the corresponding esters

  • Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid

  • Reduction: Transformation to the corresponding alcohol or aldehyde using appropriate reducing agents

  • Decarboxylation: Loss of carbon dioxide under specific conditions to form the decarboxylated product

Halogen Substituent Reactivity

The bromine and chlorine substituents on the aromatic ring serve as potential sites for various transformations:

  • Nucleophilic aromatic substitution: Replacement of halogens with nucleophiles, facilitated by the electron-withdrawing carboxylic acid group

  • Metal-catalyzed coupling reactions: Participation in cross-coupling reactions such as Suzuki, Negishi, or Sonogashira couplings

  • Metal-halogen exchange: Reaction with strong bases or organometallic reagents to form organometallic intermediates

The bromine atom, being more reactive toward nucleophilic substitution than chlorine, often displays preferential reactivity in these transformations. This differential reactivity can be exploited for selective functionalization.

Methyl Group Transformations

The methyl substituent provides additional opportunities for functionalization:

  • Oxidation: Conversion to formyl or carboxylic acid groups using strong oxidants

  • Radical halogenation: Substitution of hydrogen atoms with halogens through radical processes

  • Deprotonation: Formation of benzylic anions with strong bases that can undergo further reactions

This multifunctional reactivity profile makes 4-Bromo-3-chloro-5-methylbenzoic acid a versatile building block in organic synthesis, enabling access to more complex molecular structures.

Applications in Scientific Research

The unique structural features and reactivity profile of 4-Bromo-3-chloro-5-methylbenzoic acid make it valuable in various research contexts.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as:

  • Building block: Providing a functionalized platform for constructing more complex molecules

  • Intermediate: Serving as a key intermediate in multi-step synthetic routes to natural products or pharmaceutical compounds

  • Functional group manipulation model: Demonstrating selective reactivity in the presence of multiple functional groups

The differing reactivity of the halogen substituents (bromine versus chlorine) enables selective transformations, making it a useful substrate for developing novel synthetic methodologies.

Medicinal Chemistry and Drug Development

In medicinal chemistry research, 4-Bromo-3-chloro-5-methylbenzoic acid has potential applications as:

  • Pharmacophore component: Contributing to the bioactive structure of potential drug candidates

  • Fragment for structure-activity relationship studies: Allowing systematic investigation of how structural modifications affect biological activity

  • Precursor for bioactive molecules: Serving as a starting material for synthesizing compounds with therapeutic potential

While specific therapeutic applications are still being investigated, the compound's structural features align with patterns found in various bioactive molecules.

Materials Science Applications

In materials science, halogenated benzoic acids like this compound can contribute to:

  • Polymer development: Serving as monomers or modifiers in polymer synthesis

  • Surface modification: Providing functional handles for attachment to various substrates

  • Supramolecular assembly: Participating in hydrogen bonding networks due to the carboxylic acid functionality

These applications highlight the compound's versatility beyond traditional organic synthesis.

Comparison with Structurally Related Compounds

Understanding the relationships between 4-Bromo-3-chloro-5-methylbenzoic acid and similar compounds helps contextualize its unique properties and potential applications.

Structural Analogs

Several structural analogs differ from 4-Bromo-3-chloro-5-methylbenzoic acid by the presence, absence, or positioning of specific substituents:

CompoundStructural DifferencesComparative Reactivity
4-Bromo-3-methylbenzoic acidLacks chlorine at position 3Reduced electron-withdrawing effect, altered reactivity profile
3-Chloro-5-methylbenzoic acidLacks bromine at position 4Different electrophilic substitution patterns, altered coupling reaction potential
4-Bromo-3-chloro-5-methylbenzaldehydeContains aldehyde instead of carboxylic acidDifferent oxidation state, altered reactivity of the carbonyl group
4-Bromo-3-methyl-5-(chlorosulfonyl)benzoic acidContains chlorosulfonyl group instead of chlorineEnhanced reactivity for certain transformations, different application profile

These structural relationships provide valuable insights into how specific substitution patterns influence chemical properties and biological activities .

Functional Group Variations

Beyond structural analogs, compounds with different functional groups can be compared:

  • Ester derivatives: Such as methyl 4-bromo-3-chloro-5-methylbenzoate, which exhibits different solubility properties and reduced hydrogen bonding capacity

  • Amide derivatives: Featuring altered hydrogen bonding patterns and metabolic stability

  • Reduced derivatives: Including corresponding alcohols or aldehydes with distinct reactivity profiles

These comparisons help establish structure-property relationships that guide the design of new compounds for specific applications.

Analytical Methods for Identification and Characterization

Proper identification and characterization of 4-Bromo-3-chloro-5-methylbenzoic acid are essential for research and quality control purposes.

Spectroscopic Methods

Several spectroscopic techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR reveals characteristic aromatic signals (typically between 7-8 ppm) and the methyl group signal (approximately 2.4 ppm)

    • ¹³C NMR provides information about the carbon framework and functional groups

  • Infrared (IR) Spectroscopy:

    • Reveals characteristic carbonyl stretching (around 1700 cm⁻¹)

    • O-H stretching of the carboxylic acid (broad band around 3000-2500 cm⁻¹)

    • C-Br and C-Cl stretching vibrations in the fingerprint region

  • Mass Spectrometry (MS):

    • Molecular ion peak with characteristic isotope pattern due to bromine and chlorine

    • Fragmentation pattern showing loss of -CO₂H, bromine, or chlorine

Chromatographic Methods

For purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC):

    • Typically using reverse-phase conditions

    • UV detection at appropriate wavelengths

  • Gas Chromatography (GC):

    • Often requiring derivatization (e.g., methylation) of the carboxylic acid group

    • Mass spectrometric detection for enhanced sensitivity and selectivity

These analytical methods ensure proper identification and purity assessment, which are crucial for research applications.

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